![molecular formula C15H20N2O B2969860 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide CAS No. 2411217-43-9](/img/structure/B2969860.png)
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide, also known as DMABN, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It belongs to the family of alkynes and is a yellowish powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in cancer cell growth. It has also been shown to bind to DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can reduce tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide in lab experiments is its anticancer properties, which make it a potential candidate for the development of new cancer treatments. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is relatively easy to synthesize and can be used as a building block for the synthesis of more complex compounds. However, one limitation of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. One area of interest is the development of new anticancer drugs based on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. Another potential direction is the use of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a fluorescent probe for imaging of biological systems. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide may have potential applications in the fields of materials science and catalysis, which could be explored further.
Synthesemethoden
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can be synthesized through the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide in the presence of sodium hydride. This reaction yields N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems. In materials science, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a building block for the synthesis of polymers and as a precursor for the preparation of metal nanoparticles. In catalysis, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a ligand for transition metals in various reactions.
Eigenschaften
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-6-15(18)16-12(2)11-13-7-9-14(10-8-13)17(3)4/h7-10,12H,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLDDFHVAOEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

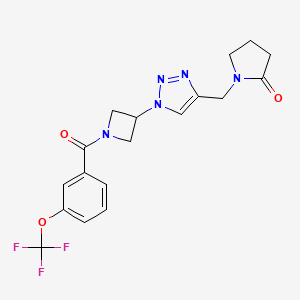
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
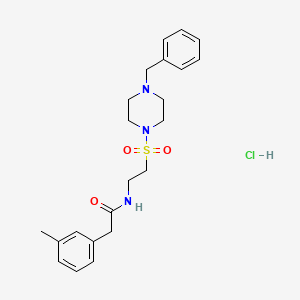
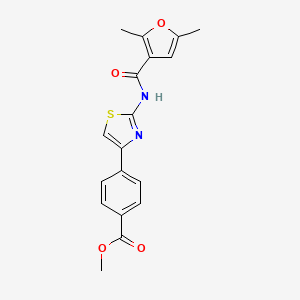

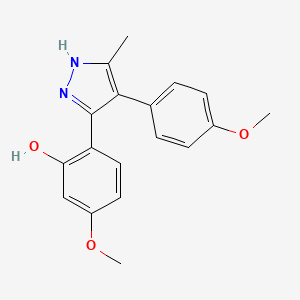

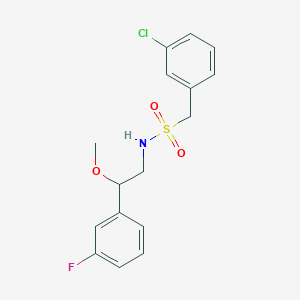

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
